1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-
Overview
Description
1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- is a synthetic organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 4-chlorobenzaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with 2-bromo-1,3-propanedione in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-fluorophenyl)-
- **1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-methylphenyl)-
- **1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-nitrophenyl)-
Uniqueness
1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity. This compound’s specific substitution pattern distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2ClO2/c16-11-5-1-9(2-6-11)14(19)13(17)15(20)10-3-7-12(18)8-4-10/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMZHGZCVCEEKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)Br)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175547 | |
Record name | 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242015-20-8 | |
Record name | 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242015-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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